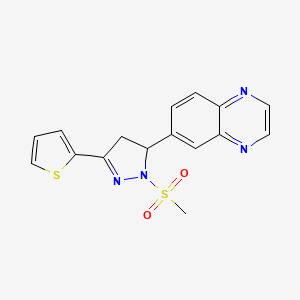

6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

Properties

IUPAC Name |

6-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S2/c1-24(21,22)20-15(10-14(19-20)16-3-2-8-23-16)11-4-5-12-13(9-11)18-7-6-17-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXVZMVVRHXXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 300.37 g/mol. The structure comprises a quinoxaline core linked to a pyrazole moiety, featuring a methylsulfonyl group and a thiophene ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular processes critical for disease progression.

- Signal Transduction Pathways : It influences pathways that regulate cell growth and apoptosis, making it a candidate for anticancer therapies.

Biological Activity Overview

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase II Inhibition : It inhibits topoisomerase II enzymes essential for DNA unwinding during replication and repair.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against certain bacterial strains, indicating potential applications beyond oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | Structure | p-tolyl substitution affects sterics and electronics |

| 6-(1-(methylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | Structure | m-tolyl substitution provides different reactivity |

The presence of the thiophene group in this compound confers distinct steric and electronic properties compared to its analogs with different aromatic substitutions.

Antitumor Activity

A study conducted on the anticancer effects of similar pyrazole derivatives revealed effective inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated potent cytotoxicity at low concentrations.

Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of pyrazole derivatives against various bacterial strains, suggesting broader therapeutic applications beyond cancer treatment.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares the target compound with structurally similar analogs identified in the literature:

*Hypothetical molecular formula based on structural analysis.

Key Observations :

- Core Structure Influence: Quinoxaline derivatives (e.g., target compound and ) may exhibit different electronic properties compared to quinoline analogs (e.g., ) due to the presence of two nitrogen atoms in the quinoxaline ring.

- Substituent Effects: Thiophene (target compound) vs. Furan (): Thiophene’s sulfur atom may enhance lipophilicity and metal-binding capacity compared to furan’s oxygen. 4-Fluorophenyl (): Fluorine’s electronegativity could enhance binding affinity in hydrophobic pockets.

Computational and Structural Insights

- Crystallography: SHELXL (Evidence ) is widely used for refining small-molecule crystal structures, as seen in quinoline derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.